molecular formula C23H33IO4 B13424388 (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one

Cat. No.: B13424388
M. Wt: 500.4 g/mol
InChI Key: SKTNWWDVSRIORL-QAJAEFHRSA-N
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Description

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is a synthetic steroidal compound. It is structurally related to corticosteroids and is used as an intermediate in the synthesis of various steroidal drugs. This compound is notable for its unique iodine substitution, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:

    Iodination: Introduction of the iodine atom at the 18th position. This can be achieved using reagents like iodine and a suitable oxidizing agent.

    Acetylation: The hydroxyl group at the 21st position is acetylated using acetic anhydride in the presence of a base like pyridine.

    Hydroxylation: Introduction of the hydroxyl group at the 20th position, which can be achieved using oxidizing agents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or continuous flow reactors: for controlled reaction conditions.

    Purification steps: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) for azide substitution or Grignard reagents for alkyl substitution.

Major Products

    Oxidation: Formation of a ketone at the 20th position.

    Reduction: Formation of a deiodinated steroid.

    Substitution: Formation of various substituted steroids depending on the reagent used.

Scientific Research Applications

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including hormonal disorders and cancers.

    Industry: Used in the production of steroidal drugs and as a research chemical in pharmaceutical development.

Mechanism of Action

The mechanism of action of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one involves its interaction with steroid receptors in the body. The iodine substitution can influence its binding affinity and activity at these receptors. The compound can modulate the expression of genes involved in inflammation, cell growth, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Corticosterone: A natural corticosteroid hormone.

    Aldosterone: Another corticosteroid involved in electrolyte balance.

    11-Deoxy-18-hydroxycorticosterone: An analog used in the synthesis of corticosteroids.

Uniqueness

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is unique due to its iodine substitution, which can significantly alter its chemical and biological properties compared to other corticosteroids. This uniqueness makes it valuable in research for developing new steroidal drugs with potentially improved efficacy and safety profiles.

Properties

Molecular Formula

C23H33IO4

Molecular Weight

500.4 g/mol

IUPAC Name

[(2S)-2-hydroxy-2-[(10R,13R,17S)-13-(iodomethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H33IO4/c1-14(25)28-12-21(27)20-6-5-19-17-4-3-15-11-16(26)7-9-22(15,2)18(17)8-10-23(19,20)13-24/h11,17-21,27H,3-10,12-13H2,1-2H3/t17?,18?,19?,20-,21-,22+,23-/m1/s1

InChI Key

SKTNWWDVSRIORL-QAJAEFHRSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)CI)O

Canonical SMILES

CC(=O)OCC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CI)O

Origin of Product

United States

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